molecular formula C20H21FN6O B15118139 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole

2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B15118139
M. Wt: 380.4 g/mol
InChI Key: WFSBLVAUGSCTEW-UHFFFAOYSA-N
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Description

2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic compound. It is part of a class of compounds known for their potential therapeutic applications, particularly as inhibitors of specific protein targets involved in various diseases, including cancer .

Preparation Methods

The synthesis of 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the ethyl and fluorobenzoyl groups. The final step involves the formation of the octahydropyrrolo[3,4-c]pyrrole ring. Reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as bromodomains. Bromodomains are protein domains that recognize acetylated lysine residues on histone proteins, playing a crucial role in the regulation of gene expression. By inhibiting bromodomains, the compound can modulate gene expression and potentially treat diseases like cancer .

Comparison with Similar Compounds

Similar compounds include other triazolo[4,3-b]pyridazine derivatives, which also act as bromodomain inhibitors. 2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitutions, which enhance its binding affinity and selectivity for bromodomains. Other similar compounds include:

Properties

Molecular Formula

C20H21FN6O

Molecular Weight

380.4 g/mol

IUPAC Name

[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C20H21FN6O/c1-2-17-22-23-18-7-8-19(24-27(17)18)25-9-13-11-26(12-14(13)10-25)20(28)15-5-3-4-6-16(15)21/h3-8,13-14H,2,9-12H2,1H3

InChI Key

WFSBLVAUGSCTEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5F

Origin of Product

United States

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